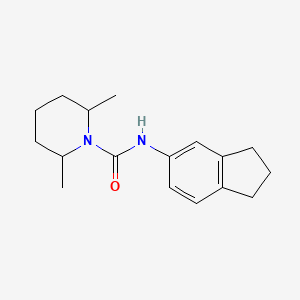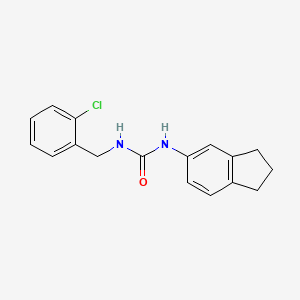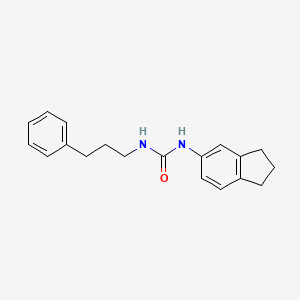
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-phenylpropyl)urea
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-phenylpropyl)urea, also known as DPIU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids and related lipid signaling molecules.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-phenylpropyl)urea has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system and related lipid signaling pathways. N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-phenylpropyl)urea has been used to investigate the role of FAAH in pain, inflammation, anxiety, depression, and addiction. It has also been used to study the physiological and behavioral effects of endocannabinoids and related lipid signaling molecules.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-phenylpropyl)urea works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids and related lipid signaling molecules. This results in an increase in the levels of these molecules, which can have various physiological and behavioral effects. N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-phenylpropyl)urea is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the endocannabinoid system.
Biochemical and physiological effects:
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-phenylpropyl)urea has been shown to have various biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models, which suggests that it may have potential applications as a painkiller. N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-phenylpropyl)urea has also been shown to have anxiolytic and antidepressant effects, which suggest that it may have potential applications in the treatment of anxiety and depression. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-phenylpropyl)urea has been shown to have anti-addictive effects, which suggest that it may have potential applications in the treatment of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-phenylpropyl)urea is its selectivity for FAAH, which makes it a valuable tool for studying the endocannabinoid system and related lipid signaling pathways. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-phenylpropyl)urea has a relatively long half-life, which allows for sustained inhibition of FAAH. However, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-phenylpropyl)urea also has some limitations. It is a synthetic compound, which means that it may not accurately reflect the effects of endocannabinoids and related lipid signaling molecules in vivo. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-phenylpropyl)urea has not been extensively studied in humans, which means that its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-phenylpropyl)urea. One area of research is the development of more selective and potent FAAH inhibitors. This could lead to the development of new drugs for the treatment of pain, inflammation, anxiety, depression, and addiction. Another area of research is the investigation of the physiological and behavioral effects of endocannabinoids and related lipid signaling molecules. This could lead to a better understanding of the endocannabinoid system and its role in various physiological and pathological processes. Finally, more research is needed to establish the safety and efficacy of FAAH inhibitors in humans. This could pave the way for the development of new drugs for the treatment of various disorders.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(20-13-5-8-15-6-2-1-3-7-15)21-18-12-11-16-9-4-10-17(16)14-18/h1-3,6-7,11-12,14H,4-5,8-10,13H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZMAIITBSAKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3-phenylpropyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3,5-bis(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4286532.png)
![N-{4-[(3-isoxazolylamino)sulfonyl]phenyl}acetamide](/img/structure/B4286537.png)

![4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4286546.png)

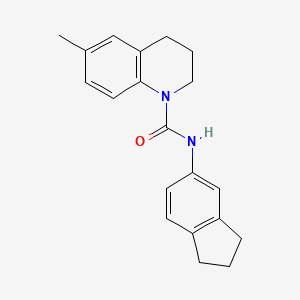
![4-[(anilinocarbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4286564.png)
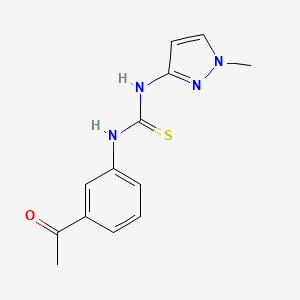

![N-(2,3-dihydro-1H-inden-5-yl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4286590.png)
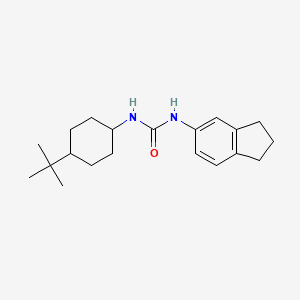
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea](/img/structure/B4286606.png)
